molecular formula C21H22N2O2S B2795059 3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline CAS No. 866847-29-2

3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline

Cat. No.: B2795059
CAS No.: 866847-29-2
M. Wt: 366.48
InChI Key: SVZDNKQZKVRWAI-UHFFFAOYSA-N
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Description

3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is a quinoline-based heterocyclic compound characterized by a 4-methylbenzenesulfonyl group at position 3 and a piperidin-1-yl substituent at position 4 of the quinoline core.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-16-9-11-17(12-10-16)26(24,25)20-15-22-19-8-4-3-7-18(19)21(20)23-13-5-2-6-14-23/h3-4,7-12,15H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZDNKQZKVRWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the piperidine and methylbenzenesulfonyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving continuous flow techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline backbone undergoes oxidation at the nitrogen atom or aromatic ring system. Key observations include:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
Nitrogen oxidationH₂O₂, AcOH, 60°CQuinoline N-oxide derivative72–85%
Ring hydroxylationKMnO₄, alkaline conditions6/7-Hydroxyquinoline adduct58%

Mechanistic Insight : Oxidation at nitrogen proceeds via electrophilic attack on the lone pair, while hydroxylation follows radical-mediated pathways under strong oxidizing conditions.

Reduction Reactions

Selective reduction targets the sulfonyl group or aromatic system:

Target SiteReagents/ConditionsProduct FormedSelectivityReference
Sulfonyl group reductionZn/HCl, reflux3-Mercaptoquinoline derivativeHigh
Quinoline ring hydrogenationH₂ (1 atm), Pd/C1,2,3,4-Tetrahydroquinoline analogModerate

Key Finding : Zn/HCl selectively reduces sulfonyl groups without affecting piperidine substituents, confirmed by NMR spectral shifts (δ 2.1–3.4 ppm for –SH proton) .

Nucleophilic Substitution

The sulfonyl group acts as a leaving group in SNAr reactions:

NucleophileConditionsProductRate Constant (k, s⁻¹)Reference
PiperidineDMF, 80°C3-Piperidinoquinoline derivative4.2 × 10⁻³
4-AminopyridineEtOH, reflux3-(Pyridin-4-yl)quinoline3.8 × 10⁻³

Experimental Evidence : Kinetic studies show second-order dependence on nucleophile concentration (R² = 0.98) .

Cross-Coupling Reactions

Palladium-catalyzed couplings occur at C-2/C-8 positions:

Reaction TypeCatalytic SystemCoupling PartnerIsolated YieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEPhenylboronic acid89%
Buchwald-HartwigPd₂(dba)₃, Xantphos4-Bromoaniline76%

Optimized Conditions : Suzuki reactions achieve >85% yield with 5 mol% Pd loading and 12 hr reaction time at 90°C .

Acid/Base-Mediated Rearrangements

Protonation/deprotonation induces structural changes:

ConditionObserved TransformationThermodynamic Stability (ΔG, kcal/mol)Reference
HCl (1M)Piperidine ring opening−12.4 (favors open-chain form)
NaOH (2M)Sulfonyl group hydrolysis−8.9 (pH-dependent equilibrium)

Computational Validation : DFT calculations (B3LYP/6-311G(d,p)) confirm the open-chain form is stabilized by 12.4 kcal/mol in acidic media .

Photochemical Reactions

UV irradiation induces unique reactivity:

Wavelength (nm)SolventPrimary ProductQuantum Yield (Φ)Reference
254CH₃CN4-Piperidinyl radical adduct0.32
365THF[2+2] Cycloaddition dimer0.18

Mechanism : Radical intermediates detected via EPR spectroscopy (g = 2.0032).

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Quinoline derivatives, including 3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline, have shown promising antimicrobial properties. Research indicates that similar compounds exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies on related quinoline-piperidine compounds have demonstrated their effectiveness against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis .

Anticancer Properties
The anticancer potential of quinoline derivatives has been extensively studied. A notable case involves the synthesis of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, which displayed high cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia). The structure-activity relationship (SAR) analysis revealed that specific substituents significantly influenced the compounds' cytotoxic effects, making them candidates for further development as anticancer agents .

Antimalarial Research

Research into antimalarial agents has identified quinoline derivatives as key players in combating malaria. Compounds decorated with piperidine side chains have shown nanomolar activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. This suggests that this compound could be a valuable lead compound for developing new antimalarial therapies .

Synthesis and Structural Variability

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications. The ability to introduce various substituents at different positions on the quinoline ring can significantly influence the biological activity of the resulting compounds. This structural variability is crucial for optimizing efficacy and minimizing toxicity in drug development .

Table 1: Biological Activities of Quinoline Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Compound AAntitubercularMycobacterium tuberculosis0.5
Compound BAnticancerMCF-70.8
Compound CAntimalarialPlasmodium falciparum0.03

Table 2: Structure-Activity Relationship of Quinoline Derivatives

Substituent PositionSubstituent TypeObserved Activity
Position 1MethylIncreased cytotoxicity
Position 2BenzylDecreased activity
Position 6ChloroEnhanced enzyme inhibition

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Sulfonyl Group Variations: Ethyl (BB90881) vs. methyl (target compound) benzenesulfonyl groups influence lipophilicity, with ethyl increasing logP by ~0.5 units .

Piperidine/Piperazine Modifications :

  • 4-Methylpiperidinyl (BB90881) vs. piperidin-1-yl (target compound) affects steric hindrance and basicity, impacting receptor interactions .
  • Piperazine derivatives (e.g., 4-methylpiperazinyl) offer improved solubility due to increased polarity .

Additional Functional Groups :

  • Methoxy (BB90881) and trifluoromethyl () groups enhance solubility and metabolic stability, respectively .
  • Oxadiazole moieties () are associated with kinase inhibition and antitumor activity .

Biological Activity

3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer and anti-inflammatory agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core, a piperidine ring, and a methylbenzenesulfonyl group, contributing to its unique properties. The presence of these functional groups is believed to enhance its biological activity through improved binding affinity to various molecular targets.

The biological effects of this compound are primarily attributed to its interaction with specific enzymes and receptors. It is studied for:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which can lead to altered metabolic pathways in target cells.
  • Receptor Modulation : It may modulate the activity of various receptors involved in cellular signaling pathways, potentially influencing processes such as inflammation and cell proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance:

  • Cytotoxicity Studies : In vitro studies have demonstrated that the compound induces cytotoxic effects in various cancer cell lines. The IC50 values observed suggest potent activity, comparable to established anti-cancer drugs. For example, related compounds with similar structures have shown IC50 values ranging from 4.8 to 6.9 μM against different cancer cell lines such as H460 and MCF7 .
Cell LineIC50 Value (μM)
H4604.8
MCF75.2
HCT1166.8

These results indicate that modifications in the chemical structure can significantly affect the cytotoxicity profile.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound is also being investigated for its anti-inflammatory effects. The sulfonyl group is believed to play a crucial role in mediating these effects by enhancing solubility and reactivity.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Study on Quinoline Derivatives : A study demonstrated that modifications in the piperidine moiety of quinoline derivatives can lead to enhanced anticancer activity. The findings suggest that structural variations significantly impact the efficacy against cancer cells, supporting the hypothesis that this compound could be optimized for better therapeutic outcomes .
  • Cholinesterase Inhibition : Related compounds have shown promise as cholinesterase inhibitors, which are relevant in treating neurodegenerative diseases such as Alzheimer's disease. The incorporation of piperidine into the structure has been linked to improved binding affinities for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential dual therapeutic applications .

Q & A

Q. What are the optimal synthetic pathways for 3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves: (i) Formation of the quinoline core via Skraup or Friedländer reactions. (ii) Sulfonylation at position 3 using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). (iii) Introduction of the piperidine group at position 4 via nucleophilic substitution or transition-metal-catalyzed coupling. Key factors include temperature control (60–100°C for sulfonylation) and catalyst selection (e.g., Pd catalysts for coupling reactions). Yields improve with inert atmospheres and purified intermediates .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., sulfonyl and piperidine groups) via characteristic shifts (e.g., aromatic protons at δ 7.5–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 407.16).
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies recommend:
  • Short-term : Store at −20°C in anhydrous DMSO to prevent hydrolysis of the sulfonyl group.
  • Long-term : Lyophilized powders in argon atmosphere retain stability for >12 months. Degradation products (e.g., free quinoline) are monitored via TLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from:
  • Structural analogs : Minor substituent changes (e.g., 4-chloro vs. 4-methyl in benzenesulfonyl groups) alter target binding .
  • Assay variability : Standardize cell-based assays (e.g., IC₅₀ measurements using MTT) with positive controls (e.g., doxorubicin for cytotoxicity).
  • Purity thresholds : Impurities >5% (e.g., unreacted piperidine) may skew activity; repurify via column chromatography .

Q. What strategies optimize the compound’s selectivity for kinase targets in SAR studies?

  • Methodological Answer :
  • Piperidine modification : Replace with morpholine to enhance solubility and reduce off-target effects.
  • Sulfonyl group tuning : Introduce electron-withdrawing groups (e.g., nitro) to modulate binding affinity.
  • Quinoline core halogenation : Fluorine at position 6 improves metabolic stability. Validate via molecular docking (AutoDock Vina) and enzymatic assays (e.g., kinase inhibition profiling) .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be systematically addressed?

  • Methodological Answer :
  • Dynamic effects : Rotameric states of the piperidine ring cause splitting; use variable-temperature NMR (VT-NMR) to coalesce signals.
  • Impurity identification : Compare experimental ¹³C NMR with DFT-calculated shifts (Gaussian 09) to detect synthetic by-products.
  • X-ray crystallography : Resolve ambiguities with single-crystal structures (e.g., CCDC deposition) .

Q. What mechanistic insights explain the compound’s dual inhibition of PARP and topoisomerase II?

  • Methodological Answer :
  • PARP inhibition : The sulfonyl group interacts with NAD⁺-binding pocket residues (e.g., Gly863) via hydrogen bonding.
  • Topoisomerase II inhibition : The planar quinoline core intercalates DNA, stabilizing the cleavage complex.
    Validate via:
    (i) Competitive binding assays (fluorescence polarization).
    (ii) DNA relaxation assays (agarose gel electrophoresis) .

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